1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzaldehyde with diethylamine and hydrazine hydrate to form the intermediate, which is then cyclized with formamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Ultrasonic-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial strains.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with similar core structures but different substituents, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Thioglycoside derivatives: Compounds like thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine also exhibit similar biological activities.
Uniqueness
1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a CDK2 inhibitor with high potency makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C15H16ClN5 |
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Molecular Weight |
301.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-6-11(16)8-12/h5-10H,3-4H2,1-2H3 |
InChI Key |
WZYZZADFHBYHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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